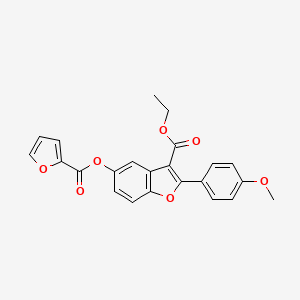

Ethyl 5-(furan-2-carbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Description

Ethyl 5-(furan-2-carbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 1-benzofuran core substituted at position 2 with a 4-methoxyphenyl group, at position 3 with an ethyl carboxylate, and at position 5 with a furan-2-carbonyloxy moiety. The furan-2-carbonyloxy group introduces unique electronic and steric properties, distinguishing it from other benzofuran derivatives.

Properties

IUPAC Name |

ethyl 5-(furan-2-carbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O7/c1-3-27-23(25)20-17-13-16(29-22(24)19-5-4-12-28-19)10-11-18(17)30-21(20)14-6-8-15(26-2)9-7-14/h4-13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMIKTFGGMVETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(furan-2-carbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 5-(furan-2-carboxylic acid) with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This is followed by the coupling of the resulting ester with 2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(furan-2-carbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 5-(furan-2-carbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 5-(furan-2-carbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.

Signal Transduction: Affecting intracellular signaling pathways, leading to changes in gene expression and protein activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Diversity

The target compound shares a common 1-benzofuran scaffold with ethyl carboxylate (position 3) and 4-methoxyphenyl (position 2) substituents. Key differences arise at position 5, where substituents vary significantly among analogues (Table 1).

Table 1: Structural Comparison of Benzofuran Derivatives

†Calculated based on formula C₂₂H₁₈O₇.

Key Observations:

- Electron-Withdrawing vs.

- Steric Effects: Bulky substituents (e.g., tert-butyl in ) reduce conformational flexibility, whereas smaller groups (e.g., cyanomethoxy in ) may improve solubility.

Crystallography:

- Programs like SHELX and Mercury are critical for analyzing molecular geometry. For example, the furan-2-carbonyloxy group’s planarity may influence packing efficiency compared to non-planar substituents (e.g., cyclohexyl in ).

Biological Activity

Ethyl 5-(furan-2-carbonyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzofuran core, which is known for various biological activities. Its molecular formula is , and it features functional groups that may influence its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the furan ring and methoxy groups in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anti-cancer Potential

Preliminary investigations into related benzofuran derivatives suggest potential anti-cancer effects. These compounds have been reported to inhibit cell proliferation in various cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of several benzofuran derivatives using DPPH radical scavenging assays. The findings indicated that compounds with similar structural motifs demonstrated significant scavenging activity, suggesting that this compound may exhibit comparable effects.

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Compound A | 85% | 20 |

| Compound B | 75% | 30 |

| This compound | TBD | TBD |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of benzofuran were tested against Staphylococcus aureus and Escherichia coli. The results showed promising inhibition zones, indicating that this compound could be effective against these pathogens.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

The biological activity of this compound can be attributed to:

- Free Radical Scavenging : The furan and methoxy groups may donate electrons to neutralize free radicals.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.

- Cell Cycle Modulation : Potential effects on cell cycle regulation could lead to reduced proliferation in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.